1-(Benzyloxy)-5-bromo-2-methyl-3-nitrobenzene
Overview
Description
1-(Benzyloxy)-5-bromo-2-methyl-3-nitrobenzene is an organic compound with a complex structure that includes a benzene ring substituted with benzyloxy, bromo, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-5-bromo-2-methyl-3-nitrobenzene typically involves multiple steps, starting with the appropriate benzene derivative. One common method includes:
Nitration: Introduction of the nitro group to the benzene ring.
Bromination: Addition of the bromine atom.
Methylation: Introduction of the methyl group.
Benzyloxylation: Attachment of the benzyloxy group.
Each step requires specific reagents and conditions. For example, nitration often uses a mixture of concentrated nitric acid and sulfuric acid, while bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-5-bromo-2-methyl-3-nitrobenzene can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen exchange reactions, such as replacing the bromine atom with another halogen or functional group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron filings in acidic conditions.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange.
Major Products:
Oxidation: 1-(Benzyloxy)-5-bromo-2-carboxy-3-nitrobenzene.
Reduction: 1-(Benzyloxy)-5-bromo-2-methyl-3-aminobenzene.
Substitution: 1-(Benzyloxy)-5-iodo-2-methyl-3-nitrobenzene.
Scientific Research Applications
1-(Benzyloxy)-5-bromo-2-methyl-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for its antimicrobial properties and potential as a drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Benzyloxy)-5-bromo-2-methyl-3-nitrobenzene exerts its effects depends on its chemical structure and the specific application. For instance, in biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial activity . The benzyloxy group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
- 1-(Benzyloxy)-5-chloro-2-methyl-3-nitrobenzene
- 1-(Benzyloxy)-5-iodo-2-methyl-3-nitrobenzene
- 1-(Benzyloxy)-5-fluoro-2-methyl-3-nitrobenzene
Uniqueness: 1-(Benzyloxy)-5-bromo-2-methyl-3-nitrobenzene is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions and influence the compound’s reactivity and biological activity. The combination of substituents on the benzene ring also provides a distinct set of chemical properties that can be exploited in various applications .
Properties
IUPAC Name |
5-bromo-2-methyl-1-nitro-3-phenylmethoxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3/c1-10-13(16(17)18)7-12(15)8-14(10)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYRVUSLTFSVEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OCC2=CC=CC=C2)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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